molecular formula C11H12BrN3O3 B14374308 5-Bromo-N,N-dimethyl-7-nitro-2,3-dihydro-1H-indole-1-carboxamide CAS No. 89732-03-6

5-Bromo-N,N-dimethyl-7-nitro-2,3-dihydro-1H-indole-1-carboxamide

Katalognummer: B14374308
CAS-Nummer: 89732-03-6
Molekulargewicht: 314.14 g/mol
InChI-Schlüssel: JMQNZORWCORKOO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-N,N-dimethyl-7-nitro-2,3-dihydro-1H-indole-1-carboxamide is a synthetic compound belonging to the indole family.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N,N-dimethyl-7-nitro-2,3-dihydro-1H-indole-1-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with indole as the primary starting material.

    Bromination: The indole is brominated at the 5-position using bromine or a brominating agent under controlled conditions.

    Nitration: The brominated indole undergoes nitration to introduce the nitro group at the 7-position. This is usually achieved using a mixture of nitric acid and sulfuric acid.

    Amidation: The nitro-bromo-indole is then reacted with N,N-dimethylamine to form the desired carboxamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-N,N-dimethyl-7-nitro-2,3-dihydro-1H-indole-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

5-Bromo-N,N-dimethyl-7-nitro-2,3-dihydro-1H-indole-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 5-Bromo-N,N-dimethyl-7-nitro-2,3-dihydro-1H-indole-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Bromoindole: Shares the bromine substitution but lacks the nitro and carboxamide groups.

    N,N-Dimethyl-7-nitroindole: Similar nitro substitution but lacks the bromine atom.

    7-Nitro-2,3-dihydro-1H-indole-1-carboxamide: Similar carboxamide group but lacks the bromine atom

Uniqueness

5-Bromo-N,N-dimethyl-7-nitro-2,3-dihydro-1H-indole-1-carboxamide is unique due to the combination of bromine, nitro, and carboxamide groups, which confer distinct chemical and biological properties. This unique combination makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

89732-03-6

Molekularformel

C11H12BrN3O3

Molekulargewicht

314.14 g/mol

IUPAC-Name

5-bromo-N,N-dimethyl-7-nitro-2,3-dihydroindole-1-carboxamide

InChI

InChI=1S/C11H12BrN3O3/c1-13(2)11(16)14-4-3-7-5-8(12)6-9(10(7)14)15(17)18/h5-6H,3-4H2,1-2H3

InChI-Schlüssel

JMQNZORWCORKOO-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C(=O)N1CCC2=C1C(=CC(=C2)Br)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.